molecular formula C15H18N2O5S B2784432 N-(4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1798463-69-0

N-(4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2784432
CAS No.: 1798463-69-0
M. Wt: 338.38
InChI Key: JXYPWBUWXJWUNE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are used as antibiotics, diuretics, and anticonvulsants .


Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered aromatic ring with oxygen. It also has a sulfonamide group attached to a phenyl ring, and a methoxyethyl group attached to the nitrogen of the sulfonamide .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The furan ring might undergo electrophilic aromatic substitution .

Scientific Research Applications

Antibacterial Activity

A study by Abdel‐Hafez et al. (2018) synthesized a series of derivatives including (N-substituted)sulfamoyl)phenyl)alpha-tocopheryl acetamide, showing potent antibacterial activities against various bacteria, notably methicillin-resistant Staphylococcus aureus, suggesting potential applications in treating bacterial infections (Abdel‐Hafez et al., 2018).

Electronic and Biological Interactions

Bharathy et al. (2021) investigated the structural parameter, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide using computational methods. They analyzed its reactivity and potential for biological activities through molecular docking, indicating its applications in understanding drug mechanisms (Bharathy et al., 2021).

Antimicrobial Evaluation

In another study, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety. They evaluated the in vitro antibacterial and antifungal activities of these compounds, suggesting their use as antimicrobial agents (Darwish et al., 2014).

Anti-Tuberculosis Activity

Bai et al. (2011) conducted a synthesis and in vitro evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for anti-tuberculosis activity. This highlights the compound's potential in developing treatments for tuberculosis (Bai et al., 2011).

Antimicrobial Activity Studies

Fahad (2017) explored the synthesis of new azo complexes driven from N-(4-hydroxyphenyl) acetamide, demonstrating their antimicrobial activity. This suggests the compound's application in developing new antimicrobial agents (Fahad, 2017).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could potentially be explored for various applications based on the known activities of sulfonamides .

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYPWBUWXJWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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